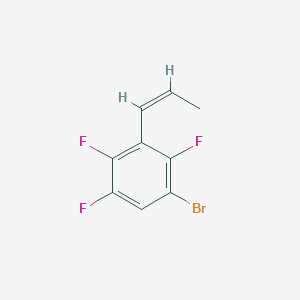
(Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene is an organic compound with a unique structure that includes bromine, fluorine, and a prop-1-en-1-yl group attached to a benzene ring
Preparation Methods
The synthesis of (Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trifluorobenzene and propenyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
(Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes. Reduction reactions can also be performed to modify the prop-1-en-1-yl group.
Addition Reactions: The double bond in the prop-1-en-1-yl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Scientific Research Applications
(Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of (Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The prop-1-en-1-yl group can undergo various transformations, leading to the formation of reactive intermediates that interact with biological targets.
Comparison with Similar Compounds
(Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene can be compared with similar compounds such as:
(Z)-1-Allyl-2-(prop-1-en-1-yl)disulfane: This compound has a similar prop-1-en-1-yl group but contains sulfur atoms instead of bromine and fluorine.
Trans-Propenylbenzene: This compound has a similar propenyl group but differs in the position and type of substituents on the benzene ring.
Properties
Molecular Formula |
C9H6BrF3 |
|---|---|
Molecular Weight |
251.04 g/mol |
IUPAC Name |
1-bromo-2,4,5-trifluoro-3-[(Z)-prop-1-enyl]benzene |
InChI |
InChI=1S/C9H6BrF3/c1-2-3-5-8(12)6(10)4-7(11)9(5)13/h2-4H,1H3/b3-2- |
InChI Key |
YQTYFHPKPZELFI-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\C1=C(C(=CC(=C1F)Br)F)F |
Canonical SMILES |
CC=CC1=C(C(=CC(=C1F)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


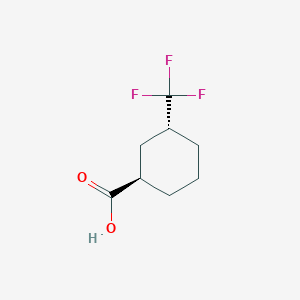
![2-[2-(9H-fluoren-3-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13131083.png)

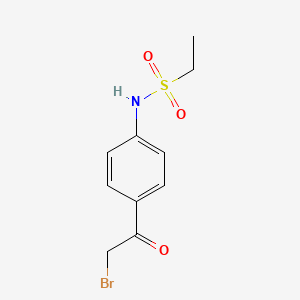
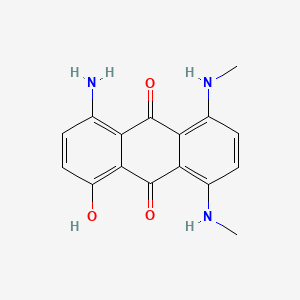
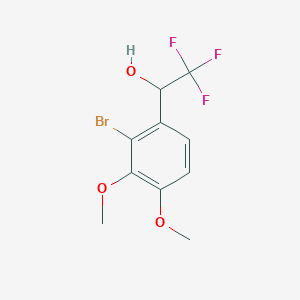


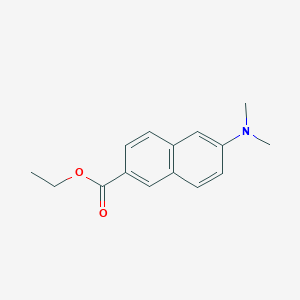

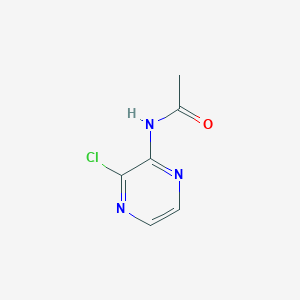
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)


